molecular formula C19H17N B14633411 2-(Diphenylmethyl)aniline CAS No. 57259-32-2

2-(Diphenylmethyl)aniline

Cat. No.: B14633411
CAS No.: 57259-32-2
M. Wt: 259.3 g/mol
InChI Key: ALKRBODCSLGHGP-UHFFFAOYSA-N
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Description

2-Benzhydrylaniline, also known as N-benzhydrylaniline, is an organic compound with the molecular formula C19H17N. It consists of an aniline moiety where the hydrogen atom on the nitrogen is replaced by a benzhydryl group. This compound is part of the benzhydryl family, which includes compounds with two benzene rings connected by a single methane group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzhydrylaniline can be synthesized through several methods. One common method involves the reaction of benzhydrol with aniline in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{Ph}_2\text{CH}-\text{OH} + \text{NH}_2\text{Ph} \rightarrow \text{Ph}_2\text{CH}-\text{NHPh} + \text{H}_2\text{O} ] where Ph represents a phenyl group.

Industrial Production Methods: In industrial settings, the synthesis of 2-Benzhydrylaniline may involve more efficient catalytic processes to ensure higher yields and purity. The use of solvents like tetrahydrofuran or diethyl ether can facilitate the reaction, and the process may be carried out under inert atmospheric conditions to prevent oxidation.

Chemical Reactions Analysis

Types of Reactions: 2-Benzhydrylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzhydryl imine derivatives.

    Reduction: Reduction reactions can convert it into secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Benzhydryl imine derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated benzhydrylaniline derivatives.

Scientific Research Applications

2-Benzhydrylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzhydrylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzhydryl group enhances its binding affinity to these targets, facilitating various biochemical processes. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

    Diphenhydramine: An antihistamine with a similar benzhydryl structure.

    Benzhydrol: The parent compound from which 2-Benzhydrylaniline is derived.

    N-Benzylideneaniline: Another derivative with a similar structure but different functional groups.

Uniqueness: 2-Benzhydrylaniline is unique due to its specific combination of aniline and benzhydryl groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility compared to other similar compounds.

Properties

CAS No.

57259-32-2

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

2-benzhydrylaniline

InChI

InChI=1S/C19H17N/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,20H2

InChI Key

ALKRBODCSLGHGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3N

Origin of Product

United States

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